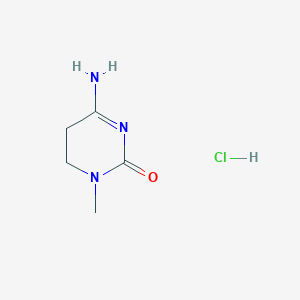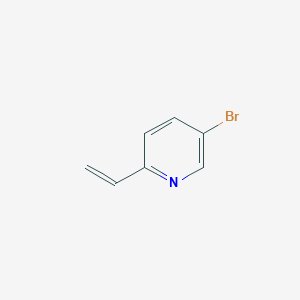
5-Bromo-2-vinylpyridine
Overview
Description
5-Bromo-2-vinylpyridine (5-Br-2-VP) is an organic compound with a molecular formula of C6H5BrN. It is a colorless solid that is soluble in organic solvents and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-Br-2-VP has also been used in the synthesis of polymers, dyes, and catalysts. It has been studied for its potential applications in the fields of medicine, biology, and chemistry.
Scientific Research Applications
Antiviral Properties
5-Bromo-2-vinylpyridine derivatives have been shown to exhibit potent inhibitory effects on herpes simplex virus type 1 replication. Studies have identified compounds like (E)-5-(2-bromovinyl)-dUrd as highly selective in their anti-herpes activity, demonstrating effectiveness in animal models, including cutaneous herpes infections in athymic nude mice. The selectivity of these compounds is noteworthy as they do not affect host cell growth or metabolism at concentrations effective against the virus (De Clercq, Descamps, De Somer, Barr, Jones, & Walker, 1979).
Polymer Science
Research on the complexation of poly(vinylpyridines), including poly(4-vinylpyridine), poly(2-methyl-5-vinylpyridine), and poly(2-vinylpyridine) with alkali metal salts in organic solvents, has been conducted. These studies focused on electroconductivity, viscometry, and nuclear magnetic resonance spectroscopy to understand the influence of various factors on complexation, such as the nature of the polymer, salt, and solvent. The findings indicated that the binding mechanism of polymers with alkali metal salts is of the ion-dipole type (Bekturganova, Dzhumadilov, & Bekturov, 1996).
Photovoltaic Applications
The synthesis of conjugated polymer materials containing terpyridine−ruthenium complexes has been reported, with potential applications in photovoltaics. These polymers, synthesized through palladium-catalyzed Heck coupling polymerization, demonstrated energy transfer capabilities to the complexes, as observed through fluorescence quenching. They were applied in both polymer solar cells and dye-sensitized solar cells (Duprez, Biancardo, Spanggaard, & Krebs, 2005).
Transdermal Drug Penetration
A study on a polymer containing hexadecylpyridinium bromide groups showcased its utility as a transdermal drug penetration enhancer. The polymer was synthesized by reacting poly(4-vinylpyridine) with hexadecyl bromide and demonstrated increased drug penetration rates in in vitro experiments. This finding is significant for the development of transdermal drug delivery systems (Aoyagi, Terashima, Nagase, & Matsui, 1991).
Bactericidal Surfaces
Poly(4-vinyl-N-alkylpyridinium bromide) has been used to create surfaces that kill airborne bacteria on contact. By covalently attaching this polymer to glass slides, researchers achieved a significant reduction in the viability of various bacterial species, including Staphylococcus aureus and Escherichia coli. This technology has potential applications in creating antibacterial surfaces for healthcare and other settings (Tiller, Liao, Lewis, & Klibanov, 2001).
Safety and Hazards
The safety data sheet for 5-Bromo-2-vinylpyridine indicates that it is classified as having acute oral toxicity and skin corrosion/irritation . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Properties
IUPAC Name |
5-bromo-2-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSIJBZWAMCSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610939 | |
| Record name | 5-Bromo-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226883-52-9 | |
| Record name | 5-Bromo-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-ethenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






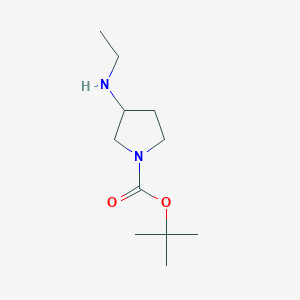
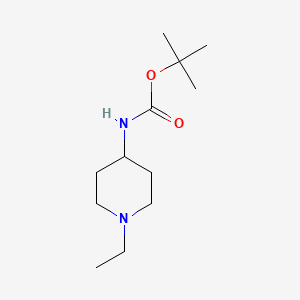
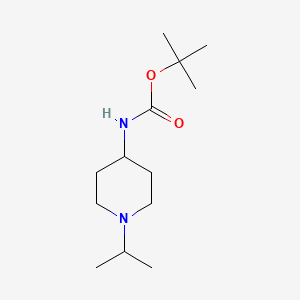


![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
